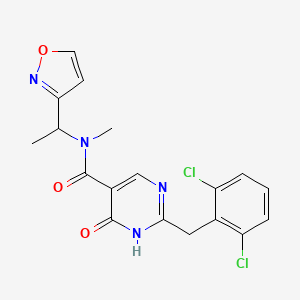

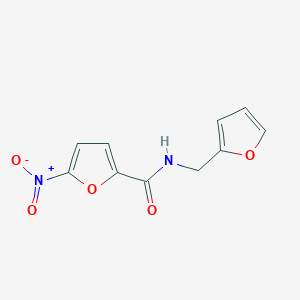

![molecular formula C18H15N3O4 B5553920 ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)

ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate is a synthetic compound that belongs to the class of quinolinecarboxylates. It has been extensively studied for its potential use in scientific research due to its unique properties and structure.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate and its derivatives are primarily synthesized for structural and analytical studies in chemistry. The synthesis involves crystallization processes that yield complex structures, further analyzed through X-ray crystallography. These analyses provide insights into the conformation, bond lengths, and molecular arrangements of the compounds, contributing significantly to the understanding of chemical bonding and molecular architecture (Wangchun Xiang, 2004).

Photophysical Properties and Fluorophores Development

Research into this compound derivatives extends to their photophysical properties. Studies on excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores show that these compounds exhibit dual emissions and large Stokes’ shifts in various solvents. This behavior makes them suitable for applications in fluorescence spectroscopy and the development of fluorescent markers for biological and chemical research (Vikas Padalkar & N. Sekar, 2014).

Application in Corrosion Inhibition

A notable application of this compound derivatives is in the field of corrosion inhibition. These compounds have been investigated for their efficiency in preventing corrosion on metal surfaces, such as mild steel, which is crucial for extending the life of industrial materials. Through various analytical techniques, including electrochemical impedance spectroscopy and scanning electron microscopy, the inhibitory effects of these derivatives on corrosion processes are assessed, providing valuable information for their potential industrial applications (P. Dohare et al., 2017).

Thin Film and Photovoltaic Applications

Further research has explored the structural and optical properties of thin films made from this compound derivatives. These studies focus on understanding the polycrystalline nature of the compounds, their thermal stability, and their potential use in optoelectronic devices. The findings suggest the possibility of using these materials in the fabrication of organic-inorganic photodiode devices, leveraging their photovoltaic properties for applications in solar energy conversion and photodetection (H. Zeyada et al., 2016).

Quantum Chemical Studies

Quantum chemical studies on this compound derivatives provide insights into their electronic properties and molecular interactions. These studies utilize density functional theory (DFT) to calculate molecular geometries, vibrational frequencies, and electronic distributions. The outcomes of such research contribute to a deeper understanding of the molecular basis for the properties and reactivities of these compounds, which is essential for designing new materials with optimized performance (A. Zarrouk et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its potential applications in various fields .

Properties

IUPAC Name |

ethyl 4-(3-nitroanilino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-2-25-18(22)15-11-19-16-9-4-3-8-14(16)17(15)20-12-6-5-7-13(10-12)21(23)24/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKZJYMABBOSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)

![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)